In Vitro GRPR Antagonism: RC-3095 vs. RC-3100 and RC-3120 in Pancreatic Acini
In isolated rat pancreatic acini, RC-3095 demonstrated a 10-fold greater potency than RC-3120 in inhibiting bombesin-stimulated amylase secretion, with an IC50 of approximately 10^-7 M compared to 10^-6 M for RC-3120 [1]. Its potency was comparable to that of RC-3100 [1].
| Evidence Dimension | Inhibition of bombesin-induced amylase secretion (IC50) |
|---|---|
| Target Compound Data | Approximately 10^-7 M |
| Comparator Or Baseline | RC-3120: Approximately 10^-6 M; RC-3100: Approximately 10^-7 M |
| Quantified Difference | RC-3095 is ~10-fold more potent than RC-3120 |
| Conditions | Isolated rat pancreatic acini |
Why This Matters
Quantifies the compound's functional antagonism in a relevant physiological assay, differentiating its potency from less active analogs in the same series.
- [1] Jaworek J, et al. Actions of novel bombesin receptor antagonists on pancreatic secretion in rats. Eur J Pharmacol. 1992;214(2-3):239-245. View Source
